molecular formula C8H15BrOSi B14422230 2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one CAS No. 80594-37-2

2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one

Cat. No.: B14422230
CAS No.: 80594-37-2
M. Wt: 235.19 g/mol
InChI Key: AFOXKXCMOVFJJU-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one can be achieved through several methodsThe reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve the bromination step . The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.

    Addition: Electrophiles like bromine or hydrogen halides, and nucleophiles like Grignard reagents.

Major Products

    Substitution: Products include substituted butenones or butenols.

    Elimination: Products include alkenes or alkynes.

    Addition: Products include halogenated or hydroxylated derivatives.

Scientific Research Applications

2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenone backbone are key reactive sites. The compound can form intermediates that participate in various chemical transformations, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

80594-37-2

Molecular Formula

C8H15BrOSi

Molecular Weight

235.19 g/mol

IUPAC Name

2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-one

InChI

InChI=1S/C8H15BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h1-5H3

InChI Key

AFOXKXCMOVFJJU-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)[Si](C)(C)C)Br)C

Origin of Product

United States

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